molecular formula C12H10N2O2 B11889636 1,3-Dimethylchromeno[2,3-C]pyrazol-4(1H)-one CAS No. 37703-63-2

1,3-Dimethylchromeno[2,3-C]pyrazol-4(1H)-one

Cat. No.: B11889636
CAS No.: 37703-63-2
M. Wt: 214.22 g/mol
InChI Key: MUAZLHPQLAORKV-UHFFFAOYSA-N
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Description

1,3-Dimethylchromeno[2,3-C]pyrazol-4(1H)-one is a heterocyclic compound that features a chromene and pyrazole fused ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethylchromeno[2,3-C]pyrazol-4(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-2H-chromen-2-one with hydrazine derivatives under acidic or basic conditions to form the pyrazole ring . The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and cost-effectiveness, often using catalysts and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethylchromeno[2,3-C]pyrazol-4(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chromeno-pyrazole oxides, while substitution reactions can produce a variety of functionalized derivatives .

Mechanism of Action

The mechanism of action of 1,3-Dimethylchromeno[2,3-C]pyrazol-4(1H)-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects such as anti-inflammatory or anticancer activity . The exact pathways and targets can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dimethylchromeno[2,3-C]pyrazol-4(1H)-one is unique due to its fused ring system, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in fields requiring specific structural features .

Properties

CAS No.

37703-63-2

Molecular Formula

C12H10N2O2

Molecular Weight

214.22 g/mol

IUPAC Name

1,3-dimethylchromeno[2,3-c]pyrazol-4-one

InChI

InChI=1S/C12H10N2O2/c1-7-10-11(15)8-5-3-4-6-9(8)16-12(10)14(2)13-7/h3-6H,1-2H3

InChI Key

MUAZLHPQLAORKV-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=O)C3=CC=CC=C3O2)C

Origin of Product

United States

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